molecular formula C9H15N9 B5104724 1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine

1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine

Cat. No.: B5104724
M. Wt: 249.28 g/mol
InChI Key: RQUHQXRNTJFDOT-UHFFFAOYSA-N
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Description

1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with dimethylamino groups and a cyanoguanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then reacted with cyanoguanidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    1,3,5-Triazine Derivatives: Compounds such as 4,6-dichloro-1,3,5-triazine and 4,6-dimethylamino-1,3,5-triazine share structural similarities with 1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine.

    Cyanoguanidine Derivatives: Compounds like dicyandiamide and guanidine derivatives are structurally related.

Uniqueness: this compound is unique due to its combination of a triazine ring with dimethylamino groups and a cyanoguanidine moiety.

Properties

IUPAC Name

1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N9/c1-16(2)7-13-8(17(3)4)15-9(14-7)18(5-10)6(11)12/h1-4H3,(H3,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUHQXRNTJFDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N(C#N)C(=N)N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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